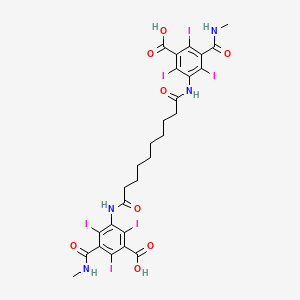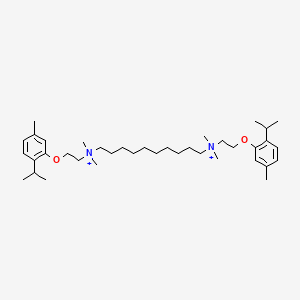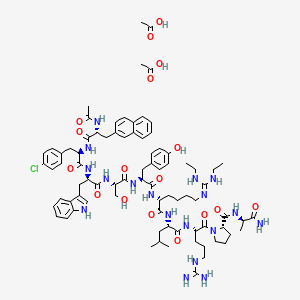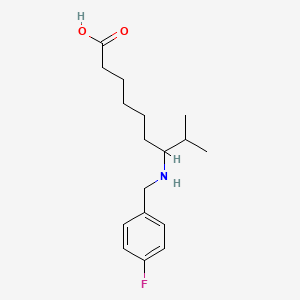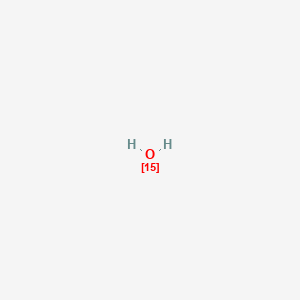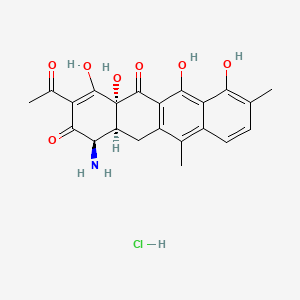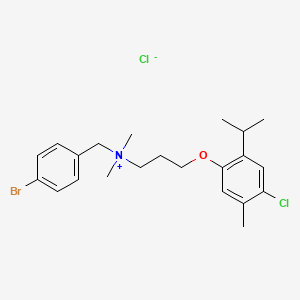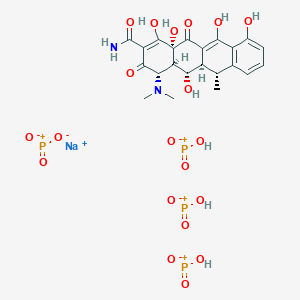
Doxycycline fosfatex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxycycline fosfatex is a synthetic derivative of the tetracycline class of antibiotics. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. This compound is commonly used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and certain parasitic infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Doxycycline fosfatex is synthesized through a series of chemical reactions starting from oxytetracycline. The synthesis involves the following key steps:
Hydrogenation: Oxytetracycline undergoes hydrogenation to form 5-hydroxy-6-deoxy-tetracycline.
Methylation: The intermediate is then methylated to produce 6-deoxy-5-oxytetracycline.
Phosphorylation: The final step involves the phosphorylation of 6-deoxy-5-oxytetracycline to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Doxycycline fosfatex undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various doxycycline derivatives with modified antibacterial properties. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Doxycycline fosfatex has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: Researchers use this compound to study bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: It is extensively used in clinical research for the treatment of bacterial infections and as a prophylactic agent against malaria.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems
Mécanisme D'action
Doxycycline fosfatex exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis. The disruption of protein synthesis leads to the inhibition of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Doxycycline hyclate
- Doxycycline monohydrate
- Minocycline
- Tetracycline
Uniqueness
Doxycycline fosfatex is unique due to its enhanced stability and solubility compared to other tetracycline derivatives. It also exhibits a broader spectrum of activity and improved pharmacokinetic properties, making it more effective in treating a wider range of bacterial infections .
By understanding the detailed aspects of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications
Propriétés
Formule moléculaire |
C22H27N2NaO20P4 |
|---|---|
Poids moléculaire |
786.3 g/mol |
Nom IUPAC |
sodium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dioxido(oxo)phosphanium;phosphenic acid |
InChI |
InChI=1S/C22H24N2O8.Na.4HO3P/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;4*1-4(2)3/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;4*(H,1,2,3)/q;+1;;;;/p-1/t7-,10+,14+,15-,17-,22-;;;;;/m0...../s1 |
Clé InChI |
ROUBCDXYSWYAEB-YDLUHMIOSA-M |
SMILES isomérique |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
SMILES canonique |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O[P+](=O)[O-].O[P+](=O)[O-].O[P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


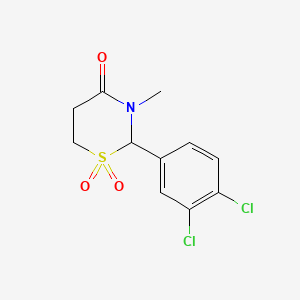
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)
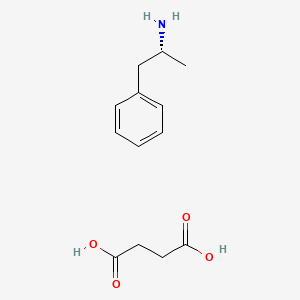
![1-[3-[(Z)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859181.png)
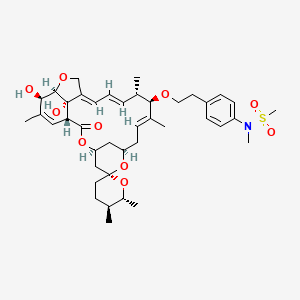
![Doxycycline fosfatex [who-DD]](/img/structure/B10859188.png)
